Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with a suitable base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anti-tuberculosis agents.
Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit activity against certain bacterial strains by inhibiting key enzymes and pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the resulting biological activity. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRLZIJHMWDMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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